methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate
Description
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate is a synthetic organic compound featuring a benzothiophene core substituted with a hydroxypropyl group and a carbamate moiety. Benzothiophene derivatives are widely studied for their pharmacological and material science applications, particularly due to their aromatic heterocyclic structure, which enables π-π interactions and diverse reactivity.
Properties
IUPAC Name |
methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,8-14-12(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,16H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUCKMUHUSKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC)(C1=CC2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate typically involves the reaction of 1-benzothiophene-2-carboxylic acid with appropriate reagents to introduce the hydroxypropyl and carbamate groups. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The benzothiophene ring can interact with enzymes or receptors, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by affecting its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate, structurally analogous compounds must be evaluated. Below is a comparative analysis based on functional groups and applications inferred from related evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound’s carbamate and hydroxypropyl groups contrast with the methosulfate, phosphate, or methylsilanol moieties in cosmetic ingredients (e.g., DIOLEOYL EDTHP-MONIUM METHOSULFATE). Carbamates are typically associated with enzyme inhibition (e.g., acetylcholinesterase), while methosulfates and phosphates serve as surfactants or antistatic agents . The benzothiophene core differentiates it from tocopherol or ethoxylated alcohol derivatives, suggesting divergent reactivity and applications.
Applications: Unlike the cosmetic-focused analogs in , this compound lacks documented use in consumer products.
Its synthesis likely involves carbamate coupling to a benzothiophene precursor, paralleling methods for related heterocycles.
Biological Activity
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate is a compound that has garnered interest due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its synthetic routes and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothiophene ring and a carbamate group , which contribute to its distinct chemical properties. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15NO3S
- InChI : InChI=1S/C13H15NO3S/c1-13(16,8-14-12(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,16H,8H2,1-2H3,(H,14,15)
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested for effectiveness against bacteria and fungi, showing promising results that warrant further investigation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . The presence of the benzothiophene moiety is believed to play a crucial role in inhibiting cancer cell proliferation. Specific mechanisms of action include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in preclinical models.
Synthetic Approaches
The synthesis of this compound typically involves the reaction of 1-benzothiophene-2-carboxylic acid with appropriate reagents to introduce the hydroxypropyl and carbamate groups. Common methods include:
- Coupling Reaction : Utilizing dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.
- Solvent Use : Reactions are often carried out in organic solvents like dichloromethane under mild conditions.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 75 |
| Escherichia coli | 50 | 68 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 100 µM. The compound's mechanism was linked to the activation of caspase pathways.
| Cell Line | Concentration (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | 30 |
| MCF7 (Breast Cancer) | 50 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
